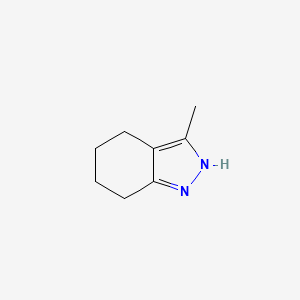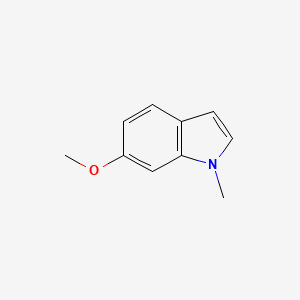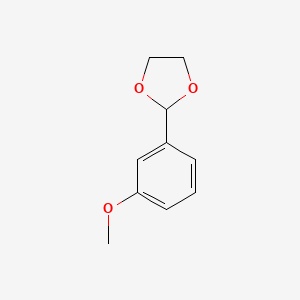![molecular formula C8H13NO2 B3049249 Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate CAS No. 1995848-10-6](/img/structure/B3049249.png)
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
Vue d'ensemble
Description
“Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate” is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 . The compound is also known as "Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester" .
Molecular Structure Analysis
The InChI code for “Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate” is1S/C8H13NO2.ClH/c1-11-6(10)2-7-3-8(9,4-7)5-7;/h2-5,9H2,1H3;1H . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
“Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate” has a molecular weight of 155.19 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Liquid Crystal Research
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate may find applications in the field of liquid crystal research. A study by Henderson and Imrie (2011) on methylene-linked liquid crystal dimers, including compounds with similar structural motifs, found that such dimers can exhibit unique transitional properties, such as forming a twist-bend nematic phase in addition to the normal nematic phase. This phase is characterized by its distinct optical textures, which suggests potential applications in advanced liquid crystal display (LCD) technologies and optoelectronic devices. The formation of the twist-bend nematic phase is attributed to the bent geometry of methylene-linked odd-membered dimers, which could be analogous to the structural features of methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (Henderson & Imrie, 2011).
Pathogen Detection
Another potential application of methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate could be in the development of novel diagnostic tools for detecting pathogenic bacteria. Bos, Sterk, and Schultz (2013) reviewed the use of volatile organic compounds (VOCs) produced by bacteria as biological markers for the presence of pathogens. Given the distinct metabolism of bacteria leading to specific VOCs, compounds like methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate, if structurally similar or functionally analogous to these VOCs, could potentially serve as biomarkers or components of sensors designed to non-invasively detect bacterial infections, especially in critical care settings (Bos, Sterk, & Schultz, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWNRAQEXINJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189863 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate | |
CAS RN |
1995848-10-6 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1995848-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



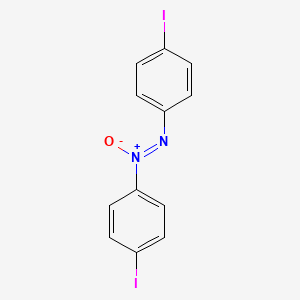
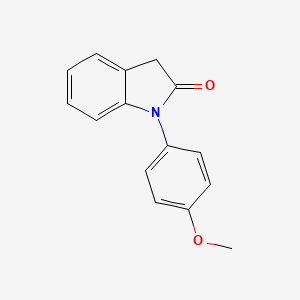

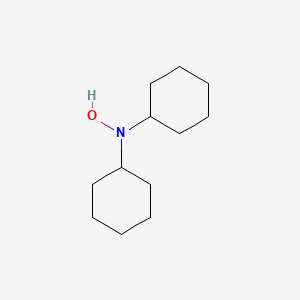
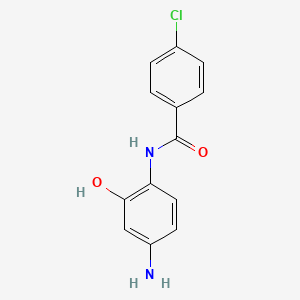
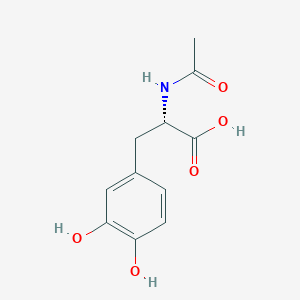
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)

